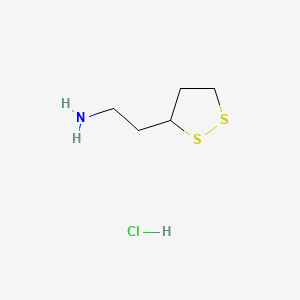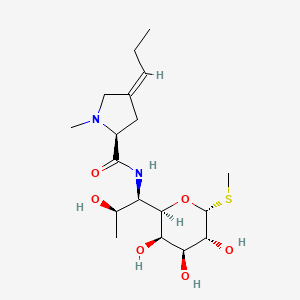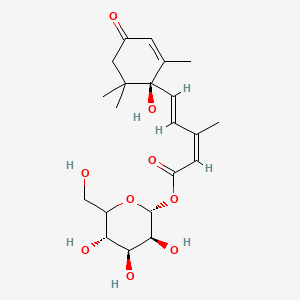
(S)-cis,trans-Abscisic Acid Glucosyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-cis,trans-Abscisic Acid Glucosyl Ester is a naturally occurring compound derived from abscisic acid, a plant hormone involved in various physiological processes. This compound is a glucosyl ester, meaning it is formed by the esterification of abscisic acid with glucose. It plays a significant role in plant stress responses, growth regulation, and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-cis,trans-Abscisic Acid Glucosyl Ester typically involves the esterification of abscisic acid with glucose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases or glycosidases, which catalyze the transfer of glucose to abscisic acid under mild conditions . Chemical synthesis may involve the use of coupling reagents such as carbodiimides in the presence of catalysts like dimethylaminopyridine (DMAP) and solvents like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may utilize biotechnological approaches, including the use of genetically engineered microorganisms to produce the necessary enzymes for glycosylation. These methods are preferred due to their efficiency, specificity, and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-cis,trans-Abscisic Acid Glucosyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the ester bond and release of abscisic acid and glucose . Oxidation reactions may involve the conversion of abscisic acid to its oxidized derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids (e.g., hydrochloric acid) for hydrolysis, oxidizing agents (e.g., potassium permanganate) for oxidation, and glycosyltransferases for glycosylation .
Major Products: The major products formed from these reactions include abscisic acid, glucose, and various oxidized derivatives of abscisic acid .
Wissenschaftliche Forschungsanwendungen
(S)-cis,trans-Abscisic Acid Glucosyl Ester has numerous applications in scientific research. In chemistry, it is used to study the mechanisms of glycosylation and esterification reactions . In biology, it is employed to investigate plant stress responses, growth regulation, and development . Industrially, it is used in the production of bioactive compounds and as a model compound for studying glycosylation processes .
Wirkmechanismus
The mechanism of action of (S)-cis,trans-Abscisic Acid Glucosyl Ester involves its hydrolysis to release abscisic acid, which then exerts its effects on various molecular targets and pathways. Abscisic acid binds to its receptors, leading to the activation of signaling pathways that regulate gene expression and physiological responses in plants . These pathways include the regulation of stomatal closure, seed dormancy, and stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (S)-cis,trans-Abscisic Acid Glucosyl Ester include other glucosyl esters of plant hormones, such as salicylic acid glucosyl ester and jasmonic acid glucosyl ester . These compounds also play roles in plant stress responses and growth regulation.
Uniqueness: What sets this compound apart is its specific role in abscisic acid metabolism and its unique effects on plant physiological processes. Unlike other glucosyl esters, it is specifically involved in the regulation of water stress responses and seed dormancy .
Eigenschaften
Molekularformel |
C21H30O9 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14?,16-,17+,18+,19-,21-/m1/s1 |
InChI-Schlüssel |
HLVPIMVSSMJFPS-LYJXISSESA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@@H]2[C@H]([C@H]([C@@H](C(O2)CO)O)O)O)/C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


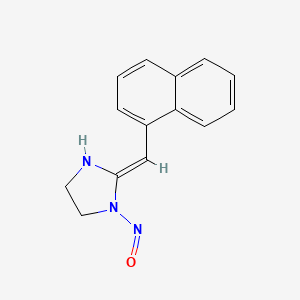


![sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate](/img/structure/B13860666.png)

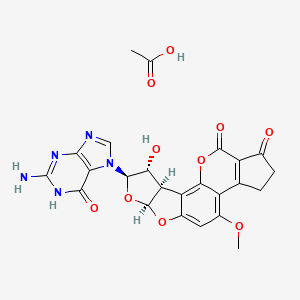


![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)

